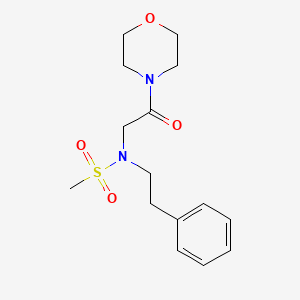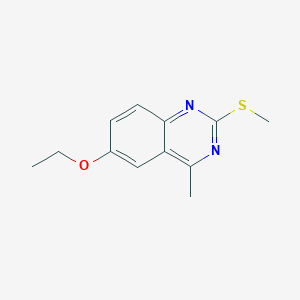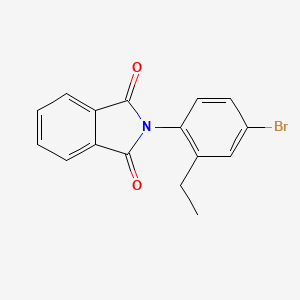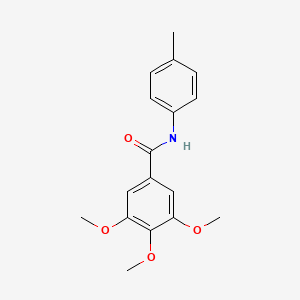![molecular formula C24H16N2O B5738545 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBQ belongs to the class of heterocyclic compounds and is structurally similar to quinoxaline.
Applications De Recherche Scientifique
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of various cellular processes. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is not fully understood. However, it has been proposed that 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol exerts its therapeutic effects by inhibiting various cellular processes, including protein kinases and DNA synthesis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to possess antimicrobial and antiviral activities. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been found to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its ability to exhibit multiple therapeutic effects. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol. One of the areas of interest is the development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol-based drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol and its potential targets. Additionally, the development of new synthesis methods for 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol may improve its bioavailability and enhance its therapeutic potential.
Méthodes De Synthèse
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol can be synthesized using various methods, including the condensation reaction of 2-aminobenzo[g]quinoxaline with phenol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using column chromatography. Another method involves the reaction of 2,3-dichloroquinoxaline with phenol in the presence of a base. The product is then subjected to further reactions to obtain 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol.
Propriétés
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)






